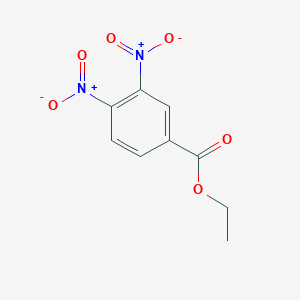

Ethyl 3,4-dinitrobenzoate

CAS No.: 35998-99-3

Cat. No.: VC2726628

Molecular Formula: C9H8N2O6

Molecular Weight: 240.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35998-99-3 |

|---|---|

| Molecular Formula | C9H8N2O6 |

| Molecular Weight | 240.17 g/mol |

| IUPAC Name | ethyl 3,4-dinitrobenzoate |

| Standard InChI | InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3 |

| Standard InChI Key | SIOGJUPRUMMKDF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

Ethyl 3,4-dinitrobenzoate is characterized by its distinct molecular structure featuring a benzene ring with two nitro groups in meta and para positions relative to the ethyl carboxylate group. The compound is formally classified as an ethyl ester of 3,4-dinitrobenzoic acid.

Structural Information

The molecular structure of ethyl 3,4-dinitrobenzoate consists of a benzoic acid core with an ethyl ester group and two nitro groups substituted at positions 3 and 4 of the benzene ring. The precise structural parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₆ |

| Average Mass | 240.171 Da |

| Monoisotopic Mass | 240.038236 Da |

| SMILES Notation | CCOC(=O)C1=CC(=C(C=C1)N+[O-])N+[O-] |

| InChI | InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3 |

| InChIKey | SIOGJUPRUMMKDF-UHFFFAOYSA-N |

The compound has six oxygen atoms distributed among the carboxylate and two nitro groups, two nitrogen atoms in the nitro groups, and nine carbon atoms forming the benzene ring, carboxylate group, and ethyl chain .

Spectroscopic Properties

Spectroscopic analysis provides critical information for the identification and characterization of ethyl 3,4-dinitrobenzoate. Modern analytical techniques offer precise data about its structure and properties.

Mass Spectrometry Data

The mass spectrometry profile of ethyl 3,4-dinitrobenzoate reveals specific adduct formations and their corresponding mass-to-charge ratios:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.04552 | 153.6 |

| [M+Na]⁺ | 263.02746 | 160.5 |

| [M+NH₄]⁺ | 258.07206 | 162.7 |

| [M+K]⁺ | 279.00140 | 170.3 |

| [M-H]⁻ | 239.03096 | 149.5 |

| [M+Na-2H]⁻ | 261.01291 | 152.9 |

| [M]⁺ | 240.03769 | 155.6 |

| [M]⁻ | 240.03879 | 155.6 |

These predicted Collision Cross Section (CCS) values provide important information about the molecular structure and ion mobility behavior of the compound in mass spectrometric analysis .

Comparison with Related Compounds

To better understand ethyl 3,4-dinitrobenzoate, it is valuable to compare it with structurally similar compounds that have been more extensively studied.

Comparison with Ethyl 3,5-dinitrobenzoate

Ethyl 3,5-dinitrobenzoate is a structural isomer of ethyl 3,4-dinitrobenzoate, with the nitro groups positioned at 3 and 5 on the benzene ring rather than 3 and 4. This seemingly small structural difference can significantly impact the compound's properties and reactivity.

Research indicates that ethyl 3,5-dinitrobenzoate has demonstrated significant bioactivity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.52 mM, suggesting antifungal properties . This activity might provide insights into potential applications for ethyl 3,4-dinitrobenzoate, though direct studies would be necessary to confirm similar properties.

Comparison with Ethyl 4-nitrobenzoate

Ethyl 4-nitrobenzoate differs from ethyl 3,4-dinitrobenzoate by having only one nitro group at position 4 of the benzene ring. This simplification of the molecular structure affects various properties, including synthesis methods and potential applications.

Studies have shown that ethyl 4-nitrobenzoate can be synthesized through esterification of 4-nitrobenzoic acid with ethanol under specific conditions. The reaction can be catalyzed by hydrogen forms of nanoporous natural zeolites, with enhanced yield when using ultrasound (37 kHz, 330 W) or microwave (2450 MHz, 300 W) irradiation . These synthesis methods might be adaptable for the preparation of ethyl 3,4-dinitrobenzoate, though modifications would likely be necessary to accommodate the additional nitro group.

Analytical Characterization Techniques

For the comprehensive characterization of ethyl 3,4-dinitrobenzoate, several analytical techniques would be valuable.

Spectroscopic Analysis

Based on characterization methods used for similar compounds, the following spectroscopic techniques would be essential for confirming the structure and purity of ethyl 3,4-dinitrobenzoate:

-

FTIR Spectroscopy: Expected to show characteristic peaks for:

-

Ester C=O stretch (likely around 1710-1730 cm⁻¹)

-

Nitro group absorptions (around 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹)

-

Aromatic C=C stretches (1600-1400 cm⁻¹)

-

C-O stretches of the ester group (1300-1000 cm⁻¹)

-

-

NMR Spectroscopy:

-

¹H NMR would show signals for the ethyl group, as well as the aromatic protons with characteristic splitting patterns

-

¹³C NMR would confirm the carbon framework, including the carbonyl carbon and the carbons bearing nitro groups

-

-

Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns specific to this compound

Future Research Directions

Research on ethyl 3,4-dinitrobenzoate would benefit from several focused investigations:

-

Optimization of synthesis methods specifically tailored to this compound

-

Comprehensive characterization of physical and chemical properties

-

Evaluation of potential biological activities, particularly antimicrobial properties

-

Investigation of structure-activity relationships through comparison with structural analogs

-

Exploration of applications in organic synthesis and materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume